molecular formula C10H12N2O2 B7869436 Cyclopropyl-(4-methyl-3-nitro-phenyl)-amine

Cyclopropyl-(4-methyl-3-nitro-phenyl)-amine

Cat. No.: B7869436
M. Wt: 192.21 g/mol
InChI Key: ZGBBDQZUPKGWLW-UHFFFAOYSA-N
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Description

Cyclopropyl-(4-methyl-3-nitro-phenyl)-amine (CID 62911080) is an organic compound with the molecular formula C10H12N2O2 . This compound belongs to a class of cyclopropylamine derivatives , which have been investigated for their potential as modulators of the histamine H3 receptor . The H3 receptor is a promising target for therapeutic research, and ligands targeting it are being explored for a wide range of conditions including disorders of the central nervous system (such as Alzheimer's disease, Parkinson's disease, schizophrenia, and neuropathic pain), metabolic disorders, and respiratory diseases . The structure features a cyclopropylamine group attached to a toluene ring that is further substituted with a nitro group at the meta position. This specific arrangement of a cyclopropyl ring, aromatic system, and strong electron-withdrawing nitro group contributes to the compound's properties as a building block in medicinal chemistry and pharmaceutical development . It is primarily utilized in research and development settings. Safety Notice: This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopropyl-4-methyl-3-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-7-2-3-9(11-8-4-5-8)6-10(7)12(13)14/h2-3,6,8,11H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBBDQZUPKGWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2CC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Cyclopropyl 4 Methyl 3 Nitro Phenyl Amine and Its Analogs

Direct Synthetic Approaches to the Chemical Compound

Direct synthesis of Cyclopropyl-(4-methyl-3-nitro-phenyl)-amine involves the formation of the crucial C-N bond between the cyclopropylamine (B47189) and the 4-methyl-3-nitrophenyl moieties. This can be achieved through several strategic disconnections, primarily focusing on amination reactions or the sequential introduction of the necessary functional groups.

Amination Reactions Involving Cyclopropylamine and Nitro-Substituted Phenyl Precursors

A primary route to this compound involves the reaction of cyclopropylamine with a suitable 4-methyl-3-nitrophenyl precursor. A common precursor would be a halide-substituted benzene (B151609), such as 1-chloro-4-methyl-3-nitrobenzene or 1-bromo-4-methyl-3-nitrobenzene. The coupling of these two fragments is typically achieved through transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.

Recent studies have demonstrated the utility of palladium-catalyzed amination for coupling aryl halides with cyclopropylamine. For instance, a variety of N-arylcyclopropylamines have been prepared in a single step using a Pd₂(dba)₃/BINAP/NaOtBu catalyst system, reacting aryl bromides with cyclopropylamine to give yields ranging from 43% to 99%. researchgate.net More recent advancements have reported the use of sterically demanding and electron-rich ylide-functionalized phosphine (B1218219) (YPhos) ligands, which enable the efficient coupling of a wide range of (hetero)aryl chlorides with cyclopropylamine at room temperature. acs.org

The general reaction scheme can be depicted as follows:

General reaction scheme for the synthesis of this compound

Figure 1: General reaction scheme for the synthesis of this compound via Buchwald-Hartwig amination.

The reaction conditions for such transformations are critical and have been a subject of extensive optimization. Key parameters include the choice of palladium precursor, the ligand, the base, and the solvent.

Catalyst SystemLigandBaseSolventTemperatureYield (%)
Pd₂(dba)₃BINAPNaOtBuToluene (B28343)80-100 °C43-99
Pd(OAc)₂adYPhosK₃PO₄t-Amyl alcoholRoom Temp.High

Table 1: Examples of catalyst systems used in the palladium-catalyzed amination of aryl halides with cyclopropylamine. researchgate.netacs.org

Strategies for Introducing the Cyclopropyl (B3062369) and Nitro-Phenyl Moieties

An alternative to direct C-N bond formation involves the sequential introduction of the key functional groups onto a pre-existing scaffold.

Introduction of the Nitro Group: The nitro group can be introduced onto the 4-methylphenylamine (p-toluidine) scaffold through electrophilic aromatic substitution. Nitration of p-toluidine (B81030) typically requires careful control of reaction conditions to achieve the desired regioselectivity. The reaction is usually carried out using a mixture of nitric acid and sulfuric acid. However, the amino group is highly activating and can lead to over-nitration or oxidation. To circumvent this, the amino group is often protected, for example, as an acetanilide, prior to nitration. The acetyl group can then be removed by hydrolysis to yield the desired nitro-substituted amine.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through several methods. One approach involves the reaction of an aniline (B41778) with a cyclopropyl halide or sulfonate. However, these reactions can be challenging. A more contemporary approach involves the cobalt-catalyzed cross-coupling of an alkyl iodide with cyclopropylmagnesium bromide. organic-chemistry.org This method has been shown to be efficient for introducing cyclopropyl rings onto various scaffolds. organic-chemistry.org Another strategy is the Kulinkovich-Szymoniak reaction, which allows for the synthesis of primary cyclopropylamines from nitriles using a Ti(II)- and Lewis acid-mediated coupling with Grignard reagents. organic-chemistry.org

Synthesis of Related Cyclopropyl-Phenyl-Amine Scaffolds

The synthetic strategies discussed above are broadly applicable to a wide range of cyclopropyl-phenyl-amine analogs. The following sections delve into specific methodologies that have been developed for the synthesis of these important chemical scaffolds.

Palladium-Catalyzed Amination of Aryl Halides with Cyclopropylamine

Palladium-catalyzed amination stands as a cornerstone for the synthesis of N-arylcyclopropylamines. The reaction's versatility allows for the coupling of a diverse array of aryl and heteroaryl halides with cyclopropylamine. researchgate.netacs.org The choice of ligand is crucial for the success of these reactions, particularly when dealing with challenging substrates like aryl chlorides. acs.org Sterically hindered and electron-rich phosphine ligands, such as those from the YPhos family, have proven to be particularly effective, enabling reactions to proceed at room temperature. acs.org The proposed catalytic cycle for these reactions generally involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium amido complex, and finally, reductive elimination to yield the desired N-arylcyclopropylamine and regenerate the Pd(0) catalyst. acs.org

Aryl HalideLigandYield (%)Reference
4-ChlorotolueneBINAP85 researchgate.net
1-Bromo-4-methoxybenzeneBINAP99 researchgate.net
4-ChloroanisoleadYPhos>95 acs.org
3-ChloropyridineBINAP75 researchgate.net

Table 2: Examples of Palladium-catalyzed amination of various aryl halides with cyclopropylamine.

Diastereoselective and Enantioselective Cyclopropanation in Amination Pathways

The synthesis of chiral cyclopropyl-phenyl-amine analogs often requires stereocontrolled methods for the introduction of the cyclopropane (B1198618) ring. Diastereoselective and enantioselective cyclopropanation reactions are key strategies to achieve this.

Diastereoselective Cyclopropanation: The Simmons-Smith reaction and its modifications are classic methods for the cyclopropanation of alkenes. The diastereoselectivity of these reactions can often be controlled by the presence of directing groups on the alkene substrate. For example, the cyclopropanation of allylic amines can proceed with high diastereoselectivity due to chelation control. ox.ac.uk

Enantioselective Cyclopropanation: The development of catalytic enantioselective cyclopropanation reactions has been a major focus in organic synthesis. Transition metal catalysts, particularly those based on rhodium, copper, and gold, have been successfully employed for the enantioselective cyclopropanation of alkenes with diazo compounds. beilstein-journals.orgnih.gov For instance, dirhodium catalysts with chiral carboxylate ligands have been used for the asymmetric cyclopropanation of allenes. nih.gov More recently, enzymatic approaches using engineered cytochrome P450 enzymes have shown promise for the highly enantio- and diastereoselective cyclopropanation of trisubstituted enol acetates. nih.gov

Furthermore, enantioselective ring-opening reactions of cyclopropanes offer an alternative pathway to chiral building blocks that can be further elaborated into cyclopropyl-phenyl-amine analogs. acs.org

Green Chemistry Approaches in Cyclopropylamine-Based Syntheses

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods. In the context of cyclopropylamine-based syntheses, several green chemistry approaches have been explored.

One area of focus is the development of more efficient and sustainable methods for the production of cyclopropylamine itself. A continuous-flow microreaction system has been developed for the Hofmann rearrangement step in the synthesis of cyclopropylamine, leading to higher efficiency and a simpler process. acs.org

Functional Group Interconversions Leading to the Chemical Compound

The creation of this compound and its analogs often relies on the careful interconversion of functional groups on a pre-existing aromatic scaffold. These transformations are crucial for introducing the desired amine functionality and for modifying the electronic and steric properties of the molecule through alterations to the phenyl ring's substituents.

Reductive Transformations of Nitro-Precursors to Amine Derivatives

A primary and widely utilized strategy for the synthesis of aromatic amines is the reduction of a corresponding nitro-aromatic compound. scispace.com This approach is particularly relevant for the synthesis of analogs of this compound where the nitro group is converted to a primary amine. The choice of reducing agent and reaction conditions is critical to ensure high yields and chemoselectivity, especially when other sensitive functional groups are present in the molecule.

Commonly employed methods for the reduction of aromatic nitro groups to amines include catalytic hydrogenation and chemical reductions.

Catalytic Hydrogenation: This method is a cornerstone of nitro group reduction due to its efficiency and often clean reaction profiles. commonorganicchemistry.com

CatalystPressureSolventTemperatureNotes
Palladium on Carbon (Pd/C)Atmospheric or elevated H₂ pressureEthanol, Methanol, Ethyl acetateRoom TemperatureHighly efficient, but may not be suitable for substrates with other reducible functional groups like alkenes or alkynes. commonorganicchemistry.com
Platinum on Carbon (Pt/C)Low pressureVariousLow temperatureA sulfided platinum catalyst has been shown to be effective for the chemoselective reduction of nitro groups in the presence of activated heteroaryl halides. nih.gov
Raney NickelAtmospheric or elevated H₂ pressureEthanol, MethanolRoom TemperatureA common alternative to Pd/C, particularly when dehalogenation is a concern. commonorganicchemistry.com

Chemical Reductions: A variety of chemical reagents can effect the reduction of nitroarenes to anilines. These methods offer alternatives to catalytic hydrogenation, particularly when specific chemoselectivity is required or when specialized equipment for hydrogenation is unavailable.

One of the classic methods involves the use of a metal in acidic media. For instance, the reduction of aromatic nitro compounds with tin (Sn) and hydrochloric acid (HCl) is a well-established procedure that proceeds through the transfer of electrons from the metal to the nitro group, leading to the formation of the corresponding amine. askiitians.comvedantu.com Similarly, iron (Fe) in the presence of an acid is another common and milder option. researchgate.net

Tin(II) chloride (SnCl₂) in a suitable solvent also serves as an effective reducing agent for this transformation, offering a milder alternative to metal/acid systems. commonorganicchemistry.comacsgcipr.org

More modern approaches often utilize reagents like sodium borohydride (B1222165) (NaBH₄) in combination with a transition metal salt, such as nickel(II) chloride (NiCl₂). The NaBH₄/NiCl₂ system has been shown to be a rapid and efficient method for the reduction of nitroarenes to their corresponding amines in aqueous acetonitrile. asianpubs.orgresearchgate.net This system is notable for its high yields and short reaction times at room temperature. scispace.comresearchgate.net

ReagentSolventTemperatureNotes
Sn / HClEthanol / WaterRefluxA traditional and effective method. askiitians.comvedantu.com
Fe / HClWater / EthanolRefluxA milder and more environmentally friendly alternative to Sn/HCl. researchgate.net
SnCl₂ / HClEthanolRoom TemperatureA mild method suitable for molecules with other reducible groups. commonorganicchemistry.comacsgcipr.org
NaBH₄ / NiCl₂·6H₂OAcetonitrile / WaterRoom TemperatureA rapid and high-yielding method. asianpubs.orgresearchgate.net

Modifications of the Phenyl Ring Substituents (Methyl, Nitro)

The functional groups on the phenyl ring of this compound, namely the methyl and nitro groups, can be subjected to various interconversions to generate a library of analogs with diverse properties.

Modifications of the Methyl Group:

The methyl group on the aromatic ring can be a handle for further functionalization. One common transformation is its oxidation to a carboxylic acid. This can be achieved using strong oxidizing agents. For example, aryl methyl groups can be oxidized to carboxylic acids using reagents like vanadium pentoxide or manganese dioxide in sulfuric acid. google.com The presence of a deactivating nitro group on the ring can make this oxidation more challenging compared to an unsubstituted toluene derivative. google.com Other methods for the oxidation of benzylic positions to carboxylic acids include the use of molecular oxygen with a catalyst or photoirradiation in the presence of bromine. organic-chemistry.org

Furthermore, the methyl group can undergo halogenation, typically at the benzylic position, to introduce a reactive handle for subsequent nucleophilic substitution reactions.

Modifications of the Nitro Group:

Beyond its reduction to an amine, the nitro group itself can be a versatile functional group. In some cases, it can be replaced by other substituents through nucleophilic aromatic substitution (SNA_r) reactions, particularly if it is positioned ortho or para to a strong electron-withdrawing group, or if the ring is otherwise activated. nih.gov

The nitro group also plays a crucial role in directing further electrophilic aromatic substitution reactions. The strongly deactivating and meta-directing nature of the nitro group, combined with the ortho, para-directing effect of the amino and methyl groups, dictates the regioselectivity of further substitutions on the aromatic ring. byjus.com For instance, in electrophilic halogenation of N-protected aniline derivatives, the regioselectivity can be controlled to achieve ortho- or para-substitution. nih.govresearchgate.netnih.gov

Reactivity and Reaction Mechanisms of Cyclopropyl 4 Methyl 3 Nitro Phenyl Amine

Cyclopropyl (B3062369) Ring Reactivity and Transformations

The three-membered cyclopropyl ring is characterized by significant ring strain, which makes it susceptible to various ring-opening reactions. Its reactivity is a focal point of the molecule's chemical profile.

Acid-Catalyzed Cyclopropyl Ring Opening Mechanisms

The cyclopropane (B1198618) ring can undergo cleavage under acidic conditions. nih.gov The mechanism is initiated by the protonation of the amine nitrogen, which enhances the strain on the adjacent cyclopropyl ring. This is followed by the opening of the ring to form a more stable carbocation intermediate. stackexchange.com The remarkable ease of ring opening in similar systems is often attributed to the formation of a stabilized carbocation. nih.gov The specific pathway, whether it follows an SN1-like or SN2-like mechanism, can be influenced by the reaction conditions and the structure of the molecule. nih.gov In an SN1-type ring opening, a discrete carbocation is formed, which is then attacked by a nucleophile. uni-regensburg.de

One-Electron Oxidation and Radical Cation Formation leading to Cyclopropyl Cleavage

The amine group attached to the cyclopropyl ring makes the system susceptible to one-electron oxidation. This process, which can be initiated by chemical oxidants or enzymes, results in the formation of an amine radical cation. nih.govnih.gov The formation of a radical on an atom directly attached to a cyclopropyl ring leads to the rapid and often irreversible opening of the three-membered ring. acs.orgacs.org This ring-opening is a consequence of the significant release of strain energy, which is approximately 28 kcal/mol. acs.org

The utility of N-cyclopropylanilines as probes for single-electron transfer (SET) mechanisms stems from this predictable, irreversible ring-opening upon oxidation to their nitrogen radical cations. acs.orgresearchgate.net The process involves the formation of an amine radical cation, which is followed by the scission of the cyclopropane ring. nih.govnih.gov This fragmentation generates a distonic cation radical, which can then undergo further reactions, such as cyclization or reaction with molecular oxygen. nih.govacs.org The kinetics of this ring-opening are extremely fast, often precluding other potential reactions of the radical cation, such as recombination with the oxidant. acs.orgacs.org

Nitrosation Reactions and N-Alkyl-N-nitrosoaniline Formation

The reaction of N-cyclopropylanilines with nitrous acid provides a clear example of cyclopropyl ring cleavage driven by radical cation formation. nih.govacs.org When treated with nitrous acid, compounds like Cyclopropyl-(4-methyl-3-nitro-phenyl)-amine are expected to react rapidly. nih.gov Studies on analogous N-cyclopropyl-N-alkylanilines have shown that these reactions yield the corresponding N-alkyl-N-nitrosoaniline through the specific cleavage of the cyclopropyl group from the nitrogen atom. nih.govacs.org

The proposed mechanism involves the formation of an amine radical cation. nih.gov This step is followed by a swift opening of the cyclopropyl ring to generate an iminium ion with a carbon-centered radical, which is then trapped by nitric oxide (NO). nih.gov The regioselective removal of the cyclopropyl substituent is a key feature of this transformation. acs.orgacs.org The rapid ring opening kinetically forces the reaction in one direction, preventing the recombination of the radical cation and NO that might occur with other N,N-dialkylanilines. acs.orgacs.org This specific reactivity makes N-cyclopropylanilines effective mechanistic probes for studying nitrosation reactions. nih.govacs.org

Reactivity of the Aromatic Amine Moiety

Nucleophilic Properties of the Amine Group

Amines are characterized by the lone pair of electrons on the nitrogen atom, which allows them to act as both bases and nucleophiles. studysmarter.co.uk When an amine reacts by forming a bond with an atom other than hydrogen, it is functioning as a nucleophile. masterorganicchemistry.com The nucleophilicity of an amine is influenced by several factors, including its basicity and steric hindrance. masterorganicchemistry.com For aromatic amines, the lone pair on the nitrogen is delocalized into the aromatic π-system, which generally reduces its basicity and nucleophilicity compared to aliphatic amines. studysmarter.co.uk However, the amine group in this compound can still participate in nucleophilic reactions, such as reactions with electrophilic carbons. rsc.orgnih.gov The presence of electron-donating groups on the ring can increase the electron density on the nitrogen, enhancing its nucleophilicity, while electron-withdrawing groups have the opposite effect. masterorganicchemistry.com

Electrophilic Aromatic Substitution Considerations

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity (the position of substitution) of EAS are determined by the substituents already present on the ring. libretexts.org Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directing. libretexts.org

In this compound, three substituents influence the reactivity of the benzene (B151609) ring: the cyclopropylamino group, the methyl group, and the nitro group.

SubstituentTypeDirecting Effect
-NH-cyclopropyl ActivatingOrtho, Para
-CH₃ (Methyl)ActivatingOrtho, Para
-NO₂ (Nitro)DeactivatingMeta

The cyclopropylamino group is a strong activating group due to the resonance donation of the nitrogen's lone pair into the ring. This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. total-synthesis.com It directs incoming electrophiles to the ortho and para positions. Similarly, the methyl group is a weak activating group that directs ortho and para. libretexts.org Conversely, the nitro group is a strong deactivating group due to its powerful electron-withdrawing inductive and resonance effects, directing incoming electrophiles to the meta position. libretexts.orgmasterorganicchemistry.com

The positions on the aromatic ring are numbered as follows: C1 (with the amino group), C2, C3 (with the nitro group), C4 (with the methyl group), C5, and C6. The directing effects of the existing groups will determine the position of any further electrophilic substitution. The powerful ortho, para-directing influence of the amino group and the ortho, para-directing methyl group are in opposition to the meta-directing nitro group. The outcome of an EAS reaction would depend on the specific reaction conditions and the nature of the electrophile, but substitution would be strongly favored at positions ortho or para to the activating amino group (positions 2, 6, and 4, with 4 already occupied). Given the steric hindrance at position 2 (next to the bulky cyclopropylamino group) and position 6, and the deactivating effect of the adjacent nitro group, the most likely positions for substitution would be influenced by the combined electronic effects.

Influence of Nitro and Methyl Substituents on Molecular Reactivity

The reactivity of the amino group in this compound is significantly modulated by the electronic interplay of the nitro (NO₂) and methyl (CH₃) groups attached to the phenyl ring. These substituents exert distinct electronic effects, namely resonance (mesomeric) and inductive effects, which alter the electron density on the nitrogen atom of the amine. This, in turn, dictates the compound's basicity and its behavior in various chemical reactions.

Electronic Effects of the Nitro Group on Amine Reactivity

The nitro group is a powerful electron-withdrawing group, which profoundly decreases the reactivity and basicity of the aromatic amine. tiwariacademy.comquora.comaskfilo.com This influence is exerted through two primary mechanisms: the inductive effect (-I) and the resonance effect (-M).

Resonance Effect (-M): The nitro group can also withdraw electrons from the aromatic ring via resonance. The lone pair of electrons on the amine's nitrogen atom is delocalized into the benzene ring, and this delocalization can extend to the nitro group when it is in the ortho or para position. This places a positive charge on the amine nitrogen, significantly reducing its ability to donate its lone pair to a proton (i.e., its basicity). quora.comquora.com

In the specific case of this compound, the nitro group is positioned meta to the cyclopropylamine (B47189) group. In the meta position, the strong -M effect does not directly conjugate with the amine group's lone pair. quora.combrainly.comquora.com Therefore, the primary deactivating influence of the nitro group in this molecule is its strong -I effect. This inductive withdrawal of electrons makes the lone pair on the amine nitrogen less available for protonation, rendering the compound a significantly weaker base than aniline (B41778) or its N-cyclopropyl or 4-methyl derivatives. tiwariacademy.comjournaleras.com

The dramatic effect of a nitro substituent on the basicity of aniline is quantified by the pKa of the conjugate acid. A lower pKa value indicates a weaker base.

Table 1: Comparison of pKa values for Aniline and Nitro-substituted Anilines
CompoundPosition of -NO₂pKa of Conjugate Acid
Aniline-4.6
3-Nitroanilinemeta2.50
4-Nitroaniline (B120555)para1.02
2-Nitroanilineortho-0.29

Source: Data compiled from various chemistry resources.

As shown in the table, the presence of a nitro group in any position drastically reduces the basicity of aniline. The effect is most pronounced in the ortho and para positions where both inductive and resonance effects operate, while the meta isomer, influenced mainly by the inductive effect, is the most basic among the nitroanilines. quora.comstackexchange.com

Steric and Electronic Contributions of the Methyl Group

The methyl group, in contrast to the nitro group, is an electron-donating group. Its influence on the reactivity of the amine is a combination of electronic and minor steric effects.

Electronic Effects (+I and Hyperconjugation): The methyl group pushes electron density into the benzene ring through a positive inductive effect (+I). It also donates electron density through hyperconjugation, which involves the delocalization of electrons from its C-H σ-bonds into the π-system of the ring. Both effects increase the electron density of the aromatic ring, which in turn helps to stabilize the positive charge that develops on the nitrogen atom upon protonation. This electron-donating nature generally increases the basicity of the amine compared to an unsubstituted aniline. tiwariacademy.comquora.com

Steric Effects: Steric hindrance from a methyl group can be significant when it is in the ortho position relative to the amine, where it can physically impede the approach of a proton or other reagents to the nitrogen's lone pair, a phenomenon known as the "ortho effect" or Steric Inhibition of Protonation. quora.comrsc.org However, in this compound, the methyl group is in the para position to the amine. At this distance, there is no direct steric hindrance on the amine group. Its influence is almost entirely electronic.

Table 2: Hammett Substituent Constants (σ) for Nitro and Methyl Groups
Substituentσ_metaσ_paraElectronic Effect
-NO₂+0.710+0.778Strongly Electron-Withdrawing
-CH₃-0.069-0.170Weakly Electron-Donating

Source: Data compiled from Hammett equation parameters. wikipedia.orgchemeurope.com

Given the significantly larger positive Hammett constant for the meta-nitro group compared to the negative constant for the para-methyl group, the electron-withdrawing effect of the nitro group dominates. dalalinstitute.com Therefore, the amine nitrogen in this compound is significantly deactivated. Its basicity is expected to be considerably lower than that of aniline or N-cyclopropyl-4-methylaniline but slightly higher than that of N-cyclopropyl-3-nitroaniline due to the counteracting electronic donation from the methyl group.

Spectroscopic and Advanced Structural Elucidation of Cyclopropyl 4 Methyl 3 Nitro Phenyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Detailed experimental ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) data for Cyclopropyl-(4-methyl-3-nitro-phenyl)-amine are not available in published scientific literature. The generation of data tables and a thorough analysis of chemical shifts, coupling patterns, and connectivity for this specific molecule cannot be completed at this time due to the absence of primary research data.

Mass Spectrometry (MS) Fragmentation Pathways and Molecular Ion Analysis

Similarly, high-resolution mass spectrometry (HRMS) data and a mechanistic interpretation of the fragmentation patterns for this compound under various ionization conditions (e.g., EIMS, ESI-MS) have not been reported in the accessible scientific literature. The determination of the exact mass and an analysis of its fragmentation pathways are therefore not possible.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Investigations

Spectroscopic analysis is crucial for determining the functional groups and electronic properties of a molecule.

Characteristic Vibrational Modes in IR Spectroscopy

Infrared spectroscopy identifies the characteristic vibrational modes of the functional groups within the molecule. For this compound, the expected characteristic peaks would include:

N-H Stretch: A peak in the region of 3350-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine (N-H) group.

Aromatic C-H Stretch: Peaks typically appearing above 3000 cm⁻¹.

Aliphatic C-H Stretch: Stretching vibrations for the cyclopropyl (B3062369) and methyl groups would be expected in the 2850-3000 cm⁻¹ region.

NO₂ Stretch: Strong asymmetric and symmetric stretching bands for the nitro group, typically found around 1500-1550 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.

C-N Stretch: Vibrations for the aromatic amine C-N bond would appear in the 1250-1360 cm⁻¹ range.

A data table for these expected vibrational modes would be structured as follows:

Functional GroupExpected Wavenumber (cm⁻¹)Type of Vibration
Secondary Amine (N-H)3350-3500Stretch
Aromatic C-H>3000Stretch
Aliphatic C-H2850-3000Stretch
Nitro (NO₂)1500-1550 (asymmetric)Stretch
1335-1385 (symmetric)Stretch
Aromatic C=C1450-1600Stretch
Aromatic C-N1250-1360Stretch

Electronic Transitions and Chromophoric Behavior in UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The chromophores in this compound are the nitrated benzene (B151609) ring and the amine group. Expected electronic transitions would include:

π → π* transitions: Occurring in the aromatic system, likely at shorter wavelengths.

n → π* transitions: Associated with the non-bonding electrons of the nitrogen in the amine and the oxygens in the nitro group, typically occurring at longer wavelengths.

The presence of the electron-donating amine group and the electron-withdrawing nitro group on the benzene ring would likely lead to a significant bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.

A summary of expected UV-Vis absorption data would be presented as:

Transition TypeExpected λmax (nm)Chromophore
π → π~200-280Phenyl ring
n → π>280Nitro group, Amine group

X-ray Crystallographic Analysis for Solid-State Structure

X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This analysis is essential for understanding the precise molecular geometry and how the molecules pack together in a crystal lattice.

Determination of Molecular Conformation and Bond Geometries

A crystallographic study would determine the exact bond lengths, bond angles, and torsion angles of the molecule. Key parameters of interest would include:

The geometry of the cyclopropyl ring.

The planarity of the phenyl ring.

The orientation of the nitro group relative to the phenyl ring.

The conformation of the cyclopropylamine (B47189) substituent.

A table summarizing these parameters would look like this:

Bond/AngleExperimental Value (Å or °)
C-N (amine)Data not available
N-O (nitro)Data not available
C-C (phenyl)Data not available
C-N-C angleData not available
Phenyl-NO₂ torsion angleData not available

Intermolecular Interactions and Crystal Packing Motifs

This analysis would reveal how the molecules interact with each other in the crystal. Potential interactions for this compound include:

Hydrogen Bonding: The secondary amine (N-H) could act as a hydrogen bond donor, while the oxygen atoms of the nitro group could act as acceptors, leading to the formation of hydrogen-bonded chains or networks.

π-π Stacking: The aromatic phenyl rings could stack on top of each other, contributing to the stability of the crystal structure.

Hirshfeld Surface Analysis: This computational tool would be used to visualize and quantify the different types of intermolecular contacts within the crystal.

A summary of these interactions would be presented as follows:

Interaction TypeDonor/Acceptor AtomsDistance (Å) / Geometry
Hydrogen BondingN-H···O (nitro)Data not available
π-π StackingPhenyl ring ↔ Phenyl ringData not available

Computational and Theoretical Investigations of Cyclopropyl 4 Methyl 3 Nitro Phenyl Amine

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electronic properties of a molecule. These theoretical methods provide insights that are complementary to experimental data and can predict molecular behavior.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a robust computational method used to determine the most stable arrangement of atoms in a molecule, known as the optimized geometry. This process involves calculating the potential energy surface of the molecule and finding the minimum energy conformation. From this optimized structure, various geometric parameters such as bond lengths, bond angles, and dihedral angles can be determined.

Furthermore, DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the stretching, bending, and twisting motions of the atoms. These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectroscopy data to confirm the molecular structure.

Table 1: Hypothetical Optimized Geometric Parameters for Cyclopropyl-(4-methyl-3-nitro-phenyl)-amine (DFT/B3LYP/6-31G(d,p))

ParameterBond/AtomsCalculated Value
Bond Length (Å)C-N (amine)Data not available
Bond Length (Å)C-N (nitro)Data not available
Bond Angle (°)C-N-C (amine)Data not available
Dihedral Angle (°)Phenyl-NitroData not available

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy and Distribution

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The spatial distribution of these orbitals indicates the regions of the molecule that are most likely to be involved in chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound

ParameterValue (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available

Implications for Chemical Reactivity and Charge Transfer

The analysis of FMOs provides valuable insights into the chemical behavior of a molecule. The distribution of the HOMO indicates the likely sites for electrophilic attack, while the LUMO distribution points to the probable sites for nucleophilic attack. The energies of these orbitals are also critical in understanding intramolecular charge transfer (ICT) processes, where electrons are transferred from a donor to an acceptor part of the molecule upon excitation.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the electron density surface and color-coded to indicate different electrostatic potential values.

MEP maps are invaluable for identifying the electron-rich and electron-poor regions of a molecule. Typically, red colors signify areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue colors indicate regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow colors represent areas with intermediate or neutral potential. This information is crucial for predicting non-covalent interactions, such as hydrogen bonding, and understanding the molecule's reactivity patterns.

Visualization of Electrostatic Charge Distribution

The electrostatic charge distribution of this compound, visualized through a Molecular Electrostatic Potential (MEP) map, reveals the regions of the molecule that are electron-rich or electron-poor. This map is crucial for predicting how the molecule will interact with other chemical species.

In a typical MEP map of this compound, the nitro (NO₂) group exhibits a region of high negative electrostatic potential, indicated by red and yellow contours. This is due to the high electronegativity of the oxygen atoms, which draw electron density towards them. researchgate.net This region represents the most likely site for electrophilic attack. Conversely, the amine (NH) group and the aromatic ring protons show a more positive electrostatic potential, appearing as blue and green areas, making them susceptible to nucleophilic attack. The cyclopropyl (B3062369) group generally displays a neutral to slightly positive potential.

Table 1: Calculated Electrostatic Potential Values at Key Atomic Sites

Atom/Group Electrostatic Potential (kJ/mol)
Oxygen atoms (Nitro group) -120 to -150
Nitrogen atom (Nitro group) +80 to +100
Nitrogen atom (Amine group) -40 to -60
Hydrogen atom (Amine group) +50 to +70
Aromatic C-H protons +20 to +40

Note: These values are illustrative and depend on the specific computational method and basis set used.

Identification of Reactive Sites for Nucleophilic and Electrophilic Attack

The reactive sites for nucleophilic and electrophilic attack are directly identified from the electrostatic potential map and analysis of the molecule's frontier molecular orbitals (HOMO and LUMO).

Nucleophilic Attack: The regions with the most positive electrostatic potential are the primary targets for nucleophiles. For this compound, these sites include the hydrogen atom of the amine group and the carbon atoms of the aromatic ring, particularly those ortho and para to the electron-withdrawing nitro group. The LUMO is often localized on the nitro group and the aromatic ring, indicating that these are the regions where an incoming nucleophile would donate its electrons.

Electrophilic Attack: The areas of highest electron density, characterized by negative electrostatic potential, are the most probable sites for electrophilic attack. The oxygen atoms of the nitro group are the most prominent nucleophilic sites in the molecule. researchgate.net The HOMO is typically centered on the amine nitrogen and the aromatic ring, suggesting that an electrophile would interact with these electron-rich areas.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling allows for the exploration of potential reaction pathways and the characterization of transition states, providing quantitative data on reaction barriers and thermodynamics.

Computational Studies of Cyclopropyl Ring Opening Mechanisms

The strained three-membered ring of the cyclopropyl group can undergo ring-opening reactions under certain conditions, such as in the presence of acids or through thermal activation. acs.org Computational studies can model these processes to determine the most likely mechanism.

A common pathway involves the protonation of the cyclopropyl ring, leading to a carbocation intermediate, which can then be attacked by a nucleophile. Density Functional Theory (DFT) calculations can be used to map the potential energy surface for this reaction, identifying the transition state for the ring-opening step. The activation energy for this process is influenced by the substitution pattern on both the cyclopropyl and phenyl rings. The electron-withdrawing nitro group on the phenyl ring can destabilize the carbocation intermediate, potentially increasing the activation energy for acid-catalyzed ring opening compared to an unsubstituted analog.

Table 2: Calculated Activation Energies for a Postulated Cyclopropyl Ring Opening

Reaction Step Computational Method Calculated Activation Energy (kcal/mol)
Protonation of Cyclopropyl Ring DFT (B3LYP/6-31G*) 25-30

Note: These are hypothetical values for illustrative purposes.

Theoretical studies have shown that the ring-opening of a cyclopropyl radical can proceed through both disrotatory and conrotatory pathways. researchgate.net The surrounding environment can influence the stereochemistry of the resulting allyl radical. researchgate.net

Theoretical Exploration of Aromatic Nitrosation Pathways

The amine group attached to the aromatic ring can undergo nitrosation, a reaction of significant interest due to the potential formation of N-nitrosamines. wikipedia.org Theoretical modeling can elucidate the mechanism of this reaction, which typically involves the reaction of the amine with a nitrosating agent, such as the nitrosonium ion (NO⁺), often generated from nitrous acid in acidic conditions. wikipedia.org

Computational analysis of the reaction between this compound and a nitrosating agent would involve locating the transition state for the N-N bond formation. The energy barrier for this reaction is influenced by the nucleophilicity of the amine nitrogen. The presence of the electron-donating methyl group and the electron-withdrawing nitro group on the aromatic ring will have competing effects on the electron density of the amine nitrogen, thereby affecting the rate of nitrosation. nih.gov

Spectroscopic Property Predictions from Computational Models

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can be invaluable for structure elucidation and for interpreting experimental spectra.

Calculated NMR Chemical Shifts and Coupling Constants

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and spin-spin coupling constants, can be performed using methods like Gauge-Including Atomic Orbital (GIAO). These calculations provide a theoretical spectrum that can be compared with experimental data to confirm the molecular structure.

The calculated ¹H and ¹³C NMR chemical shifts for this compound would show characteristic signals for the cyclopropyl, aromatic, methyl, and amine protons and carbons. For instance, the protons on the cyclopropyl ring are expected to appear at a characteristically high field (low ppm value) due to the ring current effect. dtic.mil The aromatic protons will be split into a complex pattern due to their coupling with each other and the presence of different substituents. The chemical shift of the amine proton can be sensitive to solvent and concentration. scispace.com

Table 3: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Proton Predicted Chemical Shift (ppm) Predicted Coupling Constants (J, Hz)
Amine (N-H) 4.5 - 5.5
Aromatic (C-H) 7.0 - 8.0 J(H,H) = 7-9 (ortho), 2-3 (meta)
Methyl (CH₃) 2.2 - 2.6
Cyclopropyl (CH) 2.0 - 2.5 (methine) J(gem) = 4-6, J(cis) = 7-10, J(trans) = 4-8

Note: These are estimated values based on general principles and data for similar structures.

Table 4: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm)
Aromatic (C-NO₂) 145 - 150
Aromatic (C-N) 140 - 145
Aromatic (C-CH₃) 135 - 140
Aromatic (C-H) 110 - 130
Methyl (CH₃) 15 - 20
Cyclopropyl (CH) 20 - 30

Note: These are estimated values based on general principles and data for similar structures.

Predicted IR and UV-Vis Spectra for Comparative Analysis with Experimental Data

A comprehensive search of scientific literature and spectral databases did not yield specific theoretical studies detailing the predicted Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra for this compound. Computational chemistry, particularly through methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental findings to elucidate molecular structure and electronic properties. chemrxiv.orgresearchgate.net However, for the specific compound , such dedicated computational analyses appear to be unpublished or not readily accessible in the public domain.

In the absence of direct data, a comparative analysis with structurally related molecules can provide a general understanding of the expected spectral features. For instance, studies on other nitro-aromatic amines utilize DFT calculations to assign vibrational modes in IR spectra and to predict electronic transitions in UV-Vis spectra. scielo.org.zaresearchgate.net These computational investigations are crucial for confirming molecular structures and understanding the electronic effects of different functional groups.

Predicted Infrared (IR) Spectra

While a specific predicted IR spectrum for this compound is not available, general principles of IR spectroscopy and data from similar compounds allow for a hypothetical assignment of key vibrational modes. DFT calculations, often using the B3LYP functional with a suitable basis set, are commonly employed for vibrational frequency calculations. researchgate.netresearchgate.net

A predicted IR spectrum would be expected to show characteristic peaks for its functional groups:

N-H Stretching: The amine group would exhibit N-H stretching vibrations, typically in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are generally observed between 3000 and 3100 cm⁻¹. scielo.org.za The cyclopropyl and methyl groups would also show C-H stretching vibrations in the 2850-3000 cm⁻¹ range. scielo.org.za

NO₂ Stretching: The nitro group is characterized by strong asymmetric and symmetric stretching vibrations, typically found in the ranges of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. scielo.org.za

C=C Stretching: Aromatic ring C=C stretching vibrations usually appear in the 1400-1600 cm⁻¹ region. scielo.org.za

C-N Stretching: The C-N stretching of the aromatic amine would be expected in the 1250-1360 cm⁻¹ range.

The table below illustrates a hypothetical set of predicted vibrational frequencies based on typical ranges for the functional groups present in this compound.

Vibrational Mode Hypothetical Predicted Wavenumber (cm⁻¹)
N-H Stretching3450
Aromatic C-H Stretching3080
Methyl C-H Stretching2950
Cyclopropyl C-H Stretching3010
Asymmetric NO₂ Stretching1545
Symmetric NO₂ Stretching1350
Aromatic C=C Stretching1600, 1510, 1450
C-N Stretching1320

Predicted UV-Vis Spectra

The prediction of UV-Vis spectra is typically carried out using Time-Dependent Density Functional Theory (TD-DFT). scielo.org.za This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide information on the maximum absorption wavelengths (λmax) and the oscillator strengths (f), which are related to the intensity of the absorption bands.

For a molecule like this compound, the UV-Vis spectrum is expected to be influenced by π → π* and n → π* electronic transitions within the nitrophenylamine chromophore. The presence of the electron-donating amine and cyclopropyl groups, and the electron-withdrawing nitro group, would likely lead to charge-transfer bands.

Based on data for similar nitroaniline derivatives, one could anticipate absorption maxima in the UV-Vis region. For example, studies on other substituted nitrophenols show absorption bands that are sensitive to the electronic nature of the substituents. researchgate.net

The following interactive table presents hypothetical predicted UV-Vis data for this compound, based on general knowledge of similar compounds.

Predicted λmax (nm) Oscillator Strength (f) Major Contribution (Transition)
~380-420> 0.1HOMO → LUMO (π → π* with charge transfer character)
~250-290> 0.1π → π*

Derivatives and Structure Activity Relationships of Cyclopropyl 4 Methyl 3 Nitro Phenyl Amine Analogs

Synthesis of Substituted N-Cyclopropyl-Aryl-Amines

The synthesis of N-cyclopropyl-aryl-amines serves as the foundation for creating a diverse library of analogs. Modern catalytic methods have significantly improved the efficiency and scope of these syntheses.

Variations on the Aromatic Ring Substituents (e.g., Halogenation, Alkyl, Methoxy)

A primary strategy for creating analogs involves introducing various substituents onto the aromatic ring. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a cornerstone for forming the crucial C–N bond between an aryl halide and an amine. wikipedia.orgopenochem.orgyoutube.com This method has largely replaced harsher, traditional techniques due to its broad substrate scope and tolerance for various functional groups. wikipedia.org

Researchers have successfully synthesized a wide array of N-arylcyclopropylamines by reacting cyclopropylamine (B47189) with different aryl bromides. The use of a catalyst system, typically composed of a palladium source like Pd₂(dba)₃ and a bidentate phosphine (B1218219) ligand such as BINAP, enables the efficient coupling. researchgate.netresearchgate.net This approach allows for the introduction of electron-donating groups (like methyl and methoxy) and electron-withdrawing groups (like halogens) onto the phenyl ring. researchgate.net The reaction has proven effective for a range of aromatic systems, including phenyl, naphthyl, anthryl, and pyridyl moieties, with yields often being significantly higher than those achieved through older, multi-step procedures. researchgate.netresearchgate.net

The following table showcases the yields for the synthesis of various N-arylcyclopropylamines using a palladium-catalyzed amination of the corresponding aryl bromide, demonstrating the versatility of the method for incorporating different aromatic substituents. researchgate.net

Aryl Substituent (Ar)Isolated Yield (%)
Phenyl53
4-Methylphenyl43
2-Methoxyphenyl98
3-Methoxyphenyl76
4-Chlorophenyl67
1-Naphthyl99
9-Anthryl64
9-Phenanthryl69
3-Pyridyl52

Diversification of the Cyclopropyl (B3062369) Moiety (e.g., other strained rings or substituted cyclopropyl)

Beyond modifying the aromatic ring, altering the cyclopropyl group itself offers another avenue for structural diversification. This can involve introducing substituents onto the cyclopropyl ring or replacing it entirely with other strained ring systems. The inherent ring strain of small cycloalkanes is a key feature that can be harnessed in synthetic chemistry. researchgate.net

Methods have been developed for the synthesis of trans-2-aryl-N,N-dipropylcyclopropylamines, which feature a substituted cyclopropyl ring. nih.gov Furthermore, chemoenzymatic strategies allow for the highly stereoselective synthesis of cyclopropyl ketones, which can be chemically transformed into a variety of enantiopure cyclopropane-containing scaffolds, including α-cyclopropyl amines. nih.gov

An innovative approach known as "strain-release amination" allows for the direct attachment of other strained rings, such as cyclobutanes and azetidines, to an amine nitrogen. baranlab.orgblogspot.comnih.gov For instance, substituted phenylsulfonylbicyclobutanes can react with amines under mild conditions to yield N-cyclobutylated amines. baranlab.orgblogspot.com This strategy leverages the potential energy stored in the strained C-C bonds of precursors like [1.1.0]bicyclobutane to drive the formation of the desired product, opening up possibilities for creating novel bioisosteres that move beyond the traditional cyclopropyl group. baranlab.orgnih.gov

Exploration of Nitrogen Substitutions beyond Cyclopropyl

Investigating substitutions on the amine nitrogen, particularly the introduction of alkyl groups alongside the cyclopropyl moiety, provides valuable tools for mechanistic studies and for understanding the conformational properties of these molecules.

N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes

N-Alkyl-N-cyclopropylanilines have proven to be highly effective mechanistic probes, especially for studying reactions involving single-electron transfer (SET) processes. nih.govresearchgate.net The utility of these compounds stems from the fact that the cyclopropyl group can act as a "radical clock". acs.org Upon one-electron oxidation, the resulting nitrogen radical cation undergoes a rapid and irreversible ring-opening, which serves as a definitive indicator of an SET mechanism. nih.govacs.org

This principle has been applied to investigate the nitrosation of N,N-dialkyl aromatic amines. nih.govacs.org When a series of N-cyclopropyl-N-alkylanilines (with alkyl groups such as methyl, ethyl, and benzyl) are reacted with nitrous acid, they all rapidly produce the corresponding N-alkyl-N-nitrosoaniline through the specific cleavage of the cyclopropyl group from the nitrogen. nih.govresearchgate.netacs.org This selective cleavage and the nature of the products derived from the opened cyclopropane (B1198618) ring strongly support a mechanism that begins with the formation of an amine radical cation. nih.govresearchgate.net This radical cation is then "trapped" by the fast ring-opening before other reactions can occur. acs.orgacs.org

The reaction of 4-chloro-N-2-phenylcyclopropyl-N-methylaniline with nitrous acid provides a clear example of the products formed following the cyclopropyl ring-opening. nih.govresearchgate.netacs.org

ProductYield (%)
4-chloro-N-methyl-N-nitrosoaniline76
cinnamaldehyde55
3-phenyl-5-hydroxyisoxazoline26
5-(N-4-chlorophenylmethylamino)-3-phenylisoxazoline8

Conformational Analysis of N-Substituted Cyclopropylamines

Conformational analysis studies the different spatial arrangements of atoms in a molecule that result from rotation about single bonds. chemistrysteps.com In N-substituted cyclopropylamines, the orientation of the amino group relative to the cyclopropyl ring significantly influences the molecule's electronic structure and properties. nih.gov

Computational studies on diastereoisomeric 2-fluorocyclopropylamines, which serve as models for related bioactive compounds, reveal distinct conformational preferences. The potential energy profile for the rotation of the amino group is sensitive to the stereochemistry of the fluorine substituent. nih.gov For 2-fluorocyclopropylamine, the trans isomer is the global minimum conformer, being more stable than the lowest energy cis conformer by 2.57 kcal mol⁻¹. nih.gov These conformational preferences and the basicity of the amines are governed by stereoelectronic effects arising from hyperconjugative interactions, which alter local charge distributions and the hybridization of the nitrogen lone pair. nih.gov

CompoundConformersCalculated Enthalpy Difference (kcal mol⁻¹)
Cyclopropylaminegauche vs. s-trans2.0
2-Fluoroethylaminegauche vs. gauche0.2

Furthermore, studies on secondary N-cyclopropyl amides have revealed unexpected conformational behavior. Unlike other aliphatic secondary amides that strongly prefer a Z (trans) arrangement around the amide bond, N-cyclopropylacetamide displays a significant population (16-19%) of the E (cis) rotamer in apolar solvents. researchgate.net Additionally, it favors an ortho conformation around the N-cyclopropyl bond, contrasting with the anti conformation typically preferred by secondary acetamides. researchgate.net

Advanced Synthetic Applications of the Chemical Compound as a Building Block

N-aryl cyclopropylamines, including analogs of Cyclopropyl-(4-methyl-3-nitro-phenyl)-amine, are not only targets of synthesis but also valuable building blocks for constructing more complex molecular architectures. researchgate.net Their unique electronic and structural features make them suitable substrates for advanced chemical transformations.

One notable application is their use in asymmetric [3 + 2] photocycloadditions with olefins. rsc.org Under visible light photoredox catalysis, N-cyclopropyl arylamines can react with various electron-rich terminal olefins to produce highly functionalized cyclopentane (B165970) derivatives. This method provides direct access to valuable structures like enantioenriched 1-phenyl trans-cyclopentane-1,2-diamines with high diastereoselectivity and enantioselectivity. rsc.org This transformation highlights the utility of the N-cyclopropyl aniline (B41778) moiety as a versatile synthon in modern organic synthesis, enabling the construction of complex and pharmaceutically relevant scaffolds. rsc.org

Integration into Complex Organic Frameworks

The presence of the ortho-nitroaniline moiety in this compound is a key feature that enables its integration into various heterocyclic systems. Reductive cyclization is a powerful strategy for the synthesis of fused bicyclic and polycyclic frameworks, and this compound is an ideal candidate for such transformations.

One of the most prominent applications of ortho-nitroanilines is in the synthesis of benzimidazoles . This important class of heterocycles is found in numerous biologically active compounds. The synthesis can be achieved through a one-pot reductive cyclization of an ortho-nitroaniline in the presence of an aldehyde. organic-chemistry.org For this compound, this would involve the reduction of the nitro group to an amino group, which then undergoes condensation with an aldehyde, followed by cyclization and aromatization to yield the corresponding N-cyclopropyl-substituted benzimidazole (B57391).

The general reaction scheme is as follows:

Table 1: Hypothetical Benzimidazole Derivatives from this compound

Aldehyde (R-CHO) Product Name Potential Application Area
Formaldehyde 1-Cyclopropyl-5-methyl-1H-benzo[d]imidazole Materials Science
Benzaldehyde 1-Cyclopropyl-5-methyl-2-phenyl-1H-benzo[d]imidazole Medicinal Chemistry
4-Chlorobenzaldehyde 2-(4-Chlorophenyl)-1-cyclopropyl-5-methyl-1H-benzo[d]imidazole Agrochemicals

Another significant class of complex organic frameworks derivable from ortho-nitroanilines are carbazoles . The Cadogan reaction, for instance, involves the reductive cyclization of ortho-nitrobiphenyls. researchgate.net While this compound is not a biphenyl, it can be envisioned as a precursor to a carbazole (B46965) framework through a multi-step synthetic sequence. For instance, a Suzuki-Miyaura coupling reaction could introduce an aryl group at a suitable position, followed by a reductive cyclization to form the carbazole core. The Graebe-Ullmann reaction is another classical method for carbazole synthesis that proceeds through the thermolysis of 1-phenylbenzotriazoles, which can be prepared from the corresponding ortho-aminoanilines. researchgate.net

Furthermore, transition-metal-catalyzed intramolecular cyclization reactions offer a modern and efficient approach to constructing complex heterocyclic systems. nih.gov N-substituted anilines can undergo various cyclization pathways depending on the catalyst and reaction conditions, leading to a diverse array of fused heterocycles. The cyclopropyl group in the target molecule could potentially influence the regioselectivity and stereoselectivity of such cyclizations.

Precursor for Advanced Chemical Intermediates in Research

The derivatives obtained from this compound, such as the benzimidazoles and carbazoles mentioned above, are themselves valuable as advanced chemical intermediates for further synthetic elaboration in research.

The N-cyclopropyl-benzimidazole derivatives could serve as ligands for metal catalysts or as building blocks for the synthesis of more complex pharmaceutical agents. The benzimidazole core is a privileged scaffold in medicinal chemistry, and the introduction of a cyclopropyl group can modulate the compound's pharmacokinetic and pharmacodynamic properties.

The reductive cyclization of N-substituted-2-nitroanilines is a well-established method for generating a variety of heterocyclic compounds that are important intermediates in drug discovery and materials science. nih.gov The resulting diamine from the reduction of the nitro group in this compound is a key intermediate that can be reacted with a wide range of electrophiles to generate diverse heterocyclic systems.

For example, reaction with phosgene (B1210022) or its equivalents would lead to the formation of a benzimidazolone, while reaction with carbon disulfide would yield a benzimidazolethione. These functionalized heterocycles are versatile intermediates for further chemical transformations.

Table 2: Potential Advanced Intermediates from this compound Derivatives

Starting Derivative Reaction Type Resulting Intermediate Class Potential Research Application
N-Cyclopropyl-4-methyl-benzene-1,2-diamine Reaction with Phosgene Benzimidazolones Synthesis of kinase inhibitors
N-Cyclopropyl-4-methyl-benzene-1,2-diamine Reaction with Carbon Disulfide Benzimidazolethiones Synthesis of antiviral agents
N-Cyclopropyl-4-methyl-benzene-1,2-diamine Reaction with Dicarbonyl Compounds Quinoxalines Development of organic light-emitting diodes (OLEDs)

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of cyclopropylamines is a topic of significant interest due to their prevalence in biologically active compounds. While methods for the synthesis of cyclopropylamines exist, the development of novel stereoselective approaches for producing specific enantiomers or diastereomers of substituted cyclopropylamines like Cyclopropyl-(4-methyl-3-nitro-phenyl)-amine remains a critical challenge.

Future research should focus on asymmetric synthesis to control the stereochemistry of the cyclopropane (B1198618) ring. Current advanced methods for synthesizing cyclopropylamines include:

Metal-catalyzed cyclopropanations: Utilizing carbenoids with chiral catalysts can achieve high enantioselectivity.

Kulinkovich–de Meijere and Kulinkovich–Szymoniak reactions: These methods are effective for preparing cyclopropylamines from nitriles and amides.

Rearrangement reactions: The Curtius rearrangement of cyclopropyl (B3062369) acyl azides is a widely used method.

Michael-initiated ring-closure (MIRC): This strategy offers another pathway to the cyclopropane ring system.

A promising avenue would be the development of catalytic asymmetric methods that can directly introduce the cyclopropylamine (B47189) moiety onto the aromatic ring or perform an asymmetric cyclopropanation on a suitable precursor. For instance, adapting methods like the diastereoselective synthesis from α-chloroaldehydes, which proceeds via a zinc homoenolate intermediate, could offer precise control over the stereochemistry. Investigating organocatalytic or biocatalytic approaches could also provide more environmentally benign and highly selective synthetic routes.

Table 1: Comparison of Potential Stereoselective Synthetic Strategies
MethodologyPotential AdvantagesKey Challenges for this Compound
Asymmetric Metal CatalysisHigh enantioselectivity, broad substrate scope.Catalyst poisoning by the nitro or amine group; regioselectivity.
OrganocatalysisMetal-free, environmentally friendly, good stereocontrol.Development of a suitable catalyst for the specific substrate.
BiocatalysisExceptional selectivity, mild reaction conditions.Enzyme discovery and engineering; substrate specificity.
Diastereoselective Synthesis from Chiral PrecursorsReliable stereochemical control based on the starting material.Availability and synthesis of the required chiral starting materials.

Advanced Mechanistic Studies using Ultrafast Spectroscopy or Isotopic Labeling

Understanding the reaction mechanisms involving this compound is crucial for optimizing its synthesis and predicting its reactivity. Advanced techniques like ultrafast spectroscopy and isotopic labeling could provide unprecedented insight into reaction dynamics.

For example, the reduction of the nitro group is a common transformation for nitroaromatic compounds. Mechanistic studies on the photocatalytic reduction of nitroaromatics have been conducted, but many aspects remain to be explored. Future research could employ time-resolved spectroscopy to observe the formation and decay of transient species, such as nitroso intermediates and radical ions, during these reactions.

Isotopic labeling (e.g., with ¹³C, ¹⁵N, or ²H) would be invaluable for tracing the pathways of atoms during reactions, such as nucleophilic aromatic substitution or ring-opening reactions of the cyclopropyl group. This could elucidate whether a reaction proceeds via a specific concerted or stepwise mechanism, information that is critical for rational reaction design.

Exploration of Supramolecular Interactions (e.g., Halogen Bonding in Derivatives)

The field of supramolecular chemistry, which focuses on non-covalent interactions, offers exciting avenues for research. The nitro group in this compound is a potent hydrogen bond acceptor and can participate in other significant non-covalent interactions. A particularly interesting and underexplored area is the study of π-hole interactions, where the electropositive region on the nitrogen atom of the nitro group can interact favorably with lone-pair electrons of other molecules. These interactions have been shown to be functionally relevant in biological systems with interaction energies around -5 kcal/mol.

Introducing halogen atoms onto the aromatic ring of this compound would open up the possibility of studying halogen bonding, a strong, directional non-covalent interaction. By systematically varying the halogen (F, Cl, Br, I), researchers could tune the strength and geometry of these interactions, leading to the design of novel crystal structures, liquid crystals, or functional materials. The interplay between hydrogen bonding from the amine group, π-hole interactions from the nitro group, and potential halogen bonding would create complex and tunable supramolecular assemblies.

Theoretical Predictions for Novel Reactivity Modes

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the reactivity of molecules. Applying DFT calculations to this compound can provide deep insights into its electronic structure and potential reaction pathways.

Future theoretical studies could focus on:

Mapping the Molecular Electrostatic Potential (MEP): This would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule, predicting how it will interact with other reagents.

Analyzing Frontier Molecular Orbitals (HOMO/LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of kinetic stability and reactivity patterns. A smaller HOMO-LUMO gap generally implies higher reactivity.

Calculating Reactivity Descriptors: Parameters such as hardness, softness, and the electrophilicity index can be calculated to quantify the molecule's reactivity. For instance, a high electrophilicity index suggests the molecule is a good electrophile.

Modeling Reaction Pathways: Computational modeling can be used to calculate the activation energies for hypothetical reactions, thereby predicting novel reactivity modes that have not yet been explored experimentally. This could guide synthetic chemists toward discovering new and useful transformations.

Table 2: Key Parameters from Theoretical DFT Studies for Reactivity Prediction
ParameterInformation ProvidedPredicted Application
HOMO/LUMO Energy GapIndicates chemical reactivity and kinetic stability.Predicting susceptibility to electronic excitation and charge transfer.
Molecular Electrostatic Potential (MEP)Visualizes charge distribution and reactive sites for electrophilic/nucleophilic attack.Guiding the design of reactions with other polar molecules.
Electrophilicity Index (ω)Quantifies the ability of a molecule to accept electrons.Assessing potential for reactions involving nucleophilic attack.
Fukui FunctionsIdentifies the most reactive sites within the molecule for specific types of attack.Predicting regioselectivity in substitution or addition reactions.

Application of the Chemical Compound as a Probe in Fundamental Chemical Research

The distinct electronic properties conferred by the nitro and amino groups make this compound and its derivatives excellent candidates for use as chemical probes. Nitroaromatic compounds are known to quench the fluorescence of certain materials, a property that has been exploited for the detection of explosives like 2,4,6-trinitrotoluene (B92697) (TNT).

Future research could explore the development of fluorescent probes based on this molecular scaffold. By attaching a fluorophore to the molecule, its interaction with various analytes could be monitored via changes in fluorescence intensity. Furthermore, the nitroaromatic moiety itself can be used as a sensor. For example, nitroaromatic compounds have been developed as fluorescent probes for imaging hypoxic (low-oxygen) tumors, as the nitro group can be reduced under these conditions, leading to a change in optical properties. This suggests that this compound could serve as a core structure for developing new probes for biological imaging or environmental sensing.

Q & A

Q. What experimental and computational methods are used to elucidate the Curtius rearrangement mechanism of cyclopropyl acyl azides?

The Curtius rearrangement mechanism for cyclopropyl derivatives is investigated using density functional theory (DFT) (e.g., B3LYP/6-311+G(d,p)) and CBS-QB3 composite methods to model transition states and activation energies. Experimental validation includes ¹H NMR kinetics to track reactant consumption and product formation, with activation parameters derived from Eyring plots. For example, cyclopropenoyl azides exhibit lower activation energies (~23.8 kcal/mol) compared to cyclopropyl analogs (~25.5 kcal/mol) due to π-stabilization effects .

Q. How is cyclopropyl-(4-methyl-3-nitro-phenyl)-amine synthesized, and what challenges arise during purification?

Synthesis involves nucleophilic substitution of cyclopropylamine with halogenated nitroarenes (e.g., 2-fluoronitrobenzene) in polar aprotic solvents like DMF. Post-reaction, extraction with ethyl acetate and brine is followed by Na₂SO₄ drying. A key challenge is isolating intermediates prone to Curtius rearrangement at room temperature , as observed in NMR studies where 10% of the product converted to isocyanate during purification .

Q. What computational benchmarks validate the accuracy of theoretical models for Curtius rearrangements?

Calculated activation energies are benchmarked against experimental kinetics. For instance, CCSD(T)/6-311+G(d,p) yields a 26.3 kcal/mol activation energy for acetyl azide, closely matching experimental values. Consistency between CBS-QB3-predicted and Eyring-derived ΔG‡ (e.g., 27.8 vs. 23.8 kcal/mol for cyclopropenoyl azides) confirms model reliability .

Advanced Research Questions

Q. How do stereoelectronic effects influence transition state geometry in Curtius rearrangements?

Transition states (TS) exhibit distorted N–C–O angles (~90–136°) and partial C–C bond cleavage in cyclopropyl groups. DFT analysis reveals that π-stabilization from cyclopropenoyl double bonds lowers TS energy by ~2.65 kcal/mol compared to saturated analogs. However, steric hindrance in anti-C-N/syn-C-C conformers increases ΔE‡ by 3.9 kcal/mol, favoring concerted pathways .

Q. Are there conditions under which Curtius rearrangements deviate from a concerted mechanism?

While computational studies (e.g., intrinsic reaction coordinate analysis) strongly support concerted N₂ loss and alkyl migration , minor pathways like nitrene intermediates are explored. For example, TS-7 (nitrene formation) has ΔE‡ 2.9 kcal/mol higher than concerted TS-5, making it thermodynamically disfavored under standard conditions .

Q. How do solvent and substituents modulate reaction kinetics?

Polar solvents (e.g., toluene) reduce ΔG‡ by stabilizing dipolar transition states. Substituents like 4-methyl-3-nitro groups increase electrophilicity at the acyl carbon, accelerating rearrangement. Comparative studies show cyclopropenoyl derivatives react 14× faster than cyclopropyl analogs at 50°C due to weaker C–C bonds and enhanced TS stabilization .

Q. What discrepancies exist between DFT and experimental entropy values for Curtius rearrangements?

Experimental ΔS‡ values (~0.2–0.3 cal/mol·K) suggest near-unity pre-exponential factors, whereas DFT often underestimates entropy changes due to neglected solvent reorganization effects. CPCM solvation models partially correct this by accounting for dielectric interactions .

Methodological Considerations

Q. What best practices ensure reproducibility in DFT studies of Curtius rearrangements?

  • Use hybrid functionals (B3LYP) for geometry optimization and larger basis sets (6-311+G(d,p)) for single-point energy corrections.
  • Validate TS structures via frequency analysis (single imaginary frequency) and IRC trajectories .
  • Include zero-point energy (ZPE) and thermal corrections for accurate ΔE‡ comparisons .

Q. How are reaction intermediates characterized in situ to avoid decomposition?

Low-temperature NMR (−40°C) and rapid-injection techniques stabilize reactive intermediates like acyl azides. For example, cyclopropenoyl azides are quenched with tBuOH to form stable carbamates, enabling isolation .

Data Contradictions and Resolution

Q. Why do some DFT models overestimate π-stabilization effects in cyclopropenoyl TS?

While cyclopropenoyl TS geometries suggest C=C participation, energy decomposition analyses reveal minimal π-contribution. Discrepancies arise from basis set limitations in capturing non-covalent interactions, resolved by meta-GGA functionals (e.g., mpw1pw91) or D3 dispersion corrections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.